O-Propargyl-Puromycin Exhibits 2- to 3-Fold Reduced Protein Synthesis Inhibition Potency Compared to Unmodified Puromycin in Reticulocyte Lysates and Cultured Cells
O-propargyl-puromycin inhibits protein synthesis in rabbit reticulocyte lysates and cultured cells with potency two- to threefold lower than unmodified puromycin . This reduced potency arises from the propargyl modification at the O-position of the tyrosyl moiety, which may subtly alter ribosome binding kinetics. The quantitative difference has been consistently reproduced across multiple vendor datasheets and independent studies.
| Evidence Dimension | Protein synthesis inhibition potency (fold difference relative to puromycin) |
|---|---|
| Target Compound Data | 2- to 3-fold lower potency than unmodified puromycin |
| Comparator Or Baseline | Unmodified puromycin (baseline potency = 1×) |
| Quantified Difference | 2- to 3-fold reduction in inhibitory potency |
| Conditions | Rabbit reticulocyte lysates and cultured mammalian cells |
Why This Matters
Users requiring a puromycin-based selection agent for stable cell line generation should retain unmodified puromycin; however, for nascent protein labeling studies where excessive translation shutdown compromises signal, this reduced potency provides a broader working concentration window.
